molecular formula C13H20O3 B12006299 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- CAS No. 64049-39-4

1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)-

Cat. No.: B12006299
CAS No.: 64049-39-4
M. Wt: 224.30 g/mol
InChI Key: XIHHEYPANRXLFS-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- is an organic compound with the molecular formula C13H20O3. It is a derivative of propanediol and contains an aromatic ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- typically involves the reaction of 1,2-propanediol with 6-isopropyl-m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol, 3-(m-tolyloxy)-
  • 1,2-Propanediol, 3-(p-tolyloxy)-
  • 1,2-Propanediol, 3-(o-tolyloxy)-

Uniqueness

1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- is unique due to the presence of the isopropyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

64049-39-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(5-methyl-2-propan-2-ylphenoxy)propane-1,2-diol

InChI

InChI=1S/C13H20O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h4-6,9,11,14-15H,7-8H2,1-3H3

InChI Key

XIHHEYPANRXLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CO)O

Origin of Product

United States

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